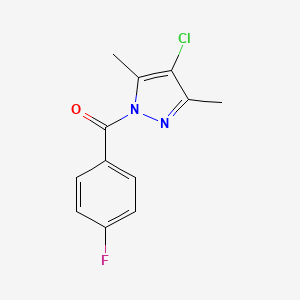![molecular formula C22H24N4O2 B5541171 N-cyclobutyl-2-[5-oxo-3-phenyl-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5541171.png)
N-cyclobutyl-2-[5-oxo-3-phenyl-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Compounds similar to the one described are typically synthesized through multi-step organic reactions involving the construction of the triazol ring, followed by functionalization with various groups. For instance, triazol compounds have been synthesized and characterized using NMR, IR, and X-ray crystallography, demonstrating the feasibility of complex molecular architecture construction (Orek, Koparir, & Koparır, 2012).
Molecular Structure Analysis
The molecular geometry and vibrational frequencies of similar compounds are often calculated using density functional theory (DFT), which provides detailed insights into the electronic structure and steric arrangement of the molecule. These computational studies complement experimental methods like X-ray crystallography, offering a deep understanding of the molecule's 3D conformation (Orek, Koparir, & Koparır, 2012).
Applications De Recherche Scientifique
Therapeutic Potential in Neurological Disorders
GSK189254 , a compound with structural similarities, has been identified as a novel histamine H3 receptor antagonist showing promise in improving cognitive performance in preclinical models. This compound has demonstrated high affinity for human and rat H3 receptors and exhibits potent functional antagonism. It has shown therapeutic potential for the symptomatic treatment of dementia in Alzheimer's disease and other cognitive disorders (Medhurst et al., 2007).
Chemical Synthesis and Stability
Research on the stability of active pharmaceutical ingredients (APIs) like Compound 1 , which shows structural characteristics related to the query compound, has revealed insights into the conversion of API hydrates to anhydrous forms in aqueous media. This study emphasizes the chemical stability and transformation of such compounds, which is crucial for pharmaceutical development (Petrova et al., 2009).
Anticancer Evaluation
Compounds with a similar structural framework have been synthesized and evaluated for their anticancer activity. For instance, new 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones have been investigated as potential anticancer agents, displaying activity against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines. This suggests that compounds within this chemical space could have significant anticancer properties (Lesyk et al., 2007).
Antimicrobial Activity
The synthesis of novel heterocycles incorporating the antipyrine moiety, including triazoles, has shown antimicrobial activities comparable to standard drugs. This line of research indicates the potential of such compounds in developing new antimicrobial agents (Bondock et al., 2008).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-cyclobutyl-2-[5-oxo-3-phenyl-4-(2-phenylethyl)-1,2,4-triazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-20(23-19-12-7-13-19)16-26-22(28)25(15-14-17-8-3-1-4-9-17)21(24-26)18-10-5-2-6-11-18/h1-6,8-11,19H,7,12-16H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMHJTGXIVDSLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)CN2C(=O)N(C(=N2)C3=CC=CC=C3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-propylpentanamide](/img/structure/B5541093.png)
![3-ethyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5541099.png)
![N-[1-(4-methylphenyl)ethyl]-N'-phenylurea](/img/structure/B5541106.png)
![2-(1-{[1-(cyclobutylcarbonyl)-4-piperidinyl]carbonyl}-2-piperidinyl)pyridine](/img/structure/B5541114.png)
![1-cyclopentyl-4-{[3-(2,6-dimethylphenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5541127.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5541140.png)

![N'-(2-chlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5541161.png)

![(1S*,5R*)-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5541175.png)

![4,6-dimethyl-2-[(4-methylbenzyl)thio]nicotinonitrile](/img/structure/B5541181.png)
